8-(p-スルホフェニル)テオフィリン

概要

説明

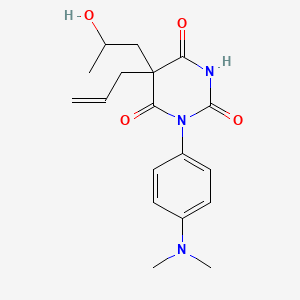

8-(p-Sulfophenyl)theophylline, also known as 8-(p-Sulfophenyl)theophylline, is a useful research compound. Its molecular formula is C13H12N4O5S and its molecular weight is 336.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-(p-Sulfophenyl)theophylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(p-Sulfophenyl)theophylline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アデノシン受容体拮抗作用

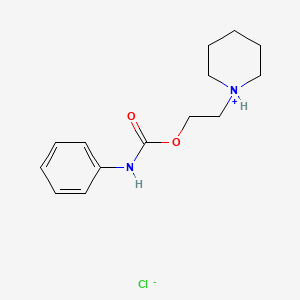

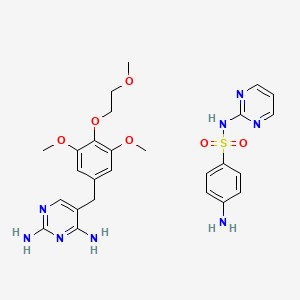

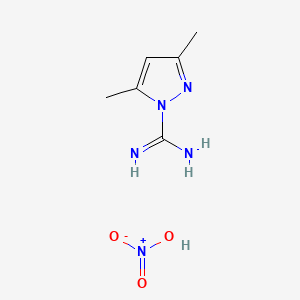

8-SPTは、極性アデノシン受容体拮抗薬として知られています {svg_1}. これは、さまざまな生理学的プロセスにおけるアデノシン受容体の役割を理解するための研究で使用されてきました。たとえば、アデノシンが神経調節物質として作用し、神経伝達物質の放出の調節に寄与する経路を明確化するのに役立ちます。

血管交感神経伝達の調節

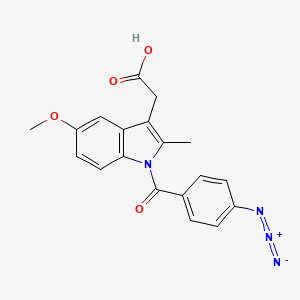

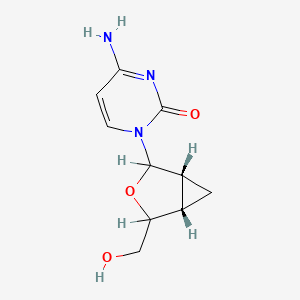

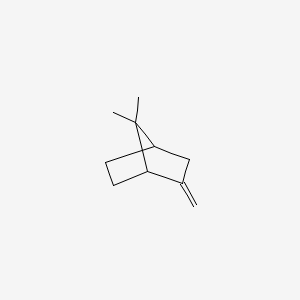

研究によると、8-SPTは血管交感神経伝達を調節できることが示されています {svg_2}. これは、血管交感神経終末のプリン受容体の薬理学的特性を研究し、内因性アデニルプリンの起源を探るために使用されてきました。このアプリケーションは、血圧調節の複雑なメカニズムと高血圧治療の開発を理解する上で重要です。

心筋梗塞後の心臓線維化

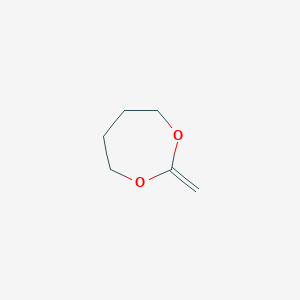

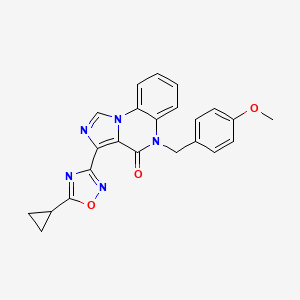

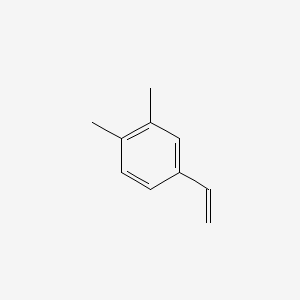

8-SPTは、心筋梗塞後の心筋線維化調節に焦点を当てた研究に関連付けられています {svg_3}. アデノシン受容体拮抗薬としての役割により、研究者はP2Y12受容体阻害薬のオフターゲット効果と、心臓線維化に関与する分子経路(Wnt /β-カテニンシグナル伝達経路など)への影響を調査できます。

アフリカツメガエル卵母細胞におけるプリン作動性調節

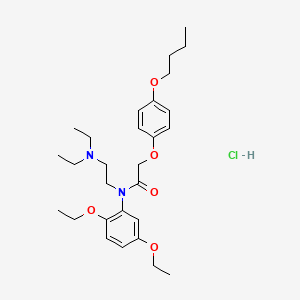

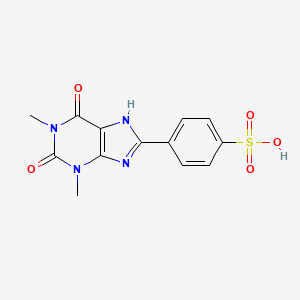

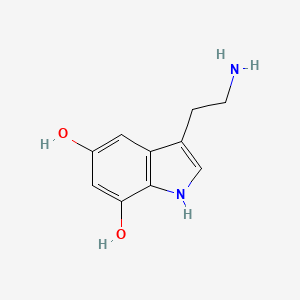

この化合物は、アフリカツメガエル卵母細胞におけるプリン作動性調節の影響を研究するために使用されてきました {svg_4}. この研究は、細胞レベルでのシグナル伝達メカニズムを理解するために不可欠であり、発生生物学と再生医療への影響があります。

アドレナリン作動性神経伝達の阻害

8-SPTは、プレジャンクションプリン受容体を介してアドレナリン作動性神経伝達を阻害する能力が注目されています {svg_5}. この特性は、特にアドレナリン系調節異常が要因となる疾患(特定の心臓血管疾患やストレス関連障害など)の文脈で関連しています。

化学合成とクロマトグラフィー

最後に、8-SPTは化学合成とクロマトグラフィーの分野で使用されています {svg_6}. その特性により、新しい化学物質の合成と複雑な混合物の分析に取り組む科学者にとって貴重なツールとなっています。これは、医薬品と材料科学の進歩に貢献しています。

作用機序

特性

IUPAC Name |

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJSJIXZOAMHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230152 | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80206-91-3 | |

| Record name | 8-(p-Sulfophenyl)theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80206-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 8-(p-Sulfophenyl)theophylline?

A1: 8-(p-Sulfophenyl)theophylline acts primarily as an antagonist of adenosine receptors. [, , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding of adenosine and inhibiting its downstream effects.

Q2: What are the downstream effects of adenosine receptor antagonism by 8-(p-Sulfophenyl)theophylline?

A2: The specific downstream effects depend on the adenosine receptor subtype being targeted (A1, A2a, A2b, A3). Generally, 8-(p-Sulfophenyl)theophylline can:

- Reverse adenosine-mediated inhibition of adenylate cyclase activity: This can lead to increased cAMP levels and potentiate the effects of agents that stimulate adenylate cyclase. [, ]

- Block adenosine-induced physiological responses: These include hypotension, bradycardia, cardioprotection, and inhibition of neurotransmission, among others. [, , , , , , , , ]

Q3: Can 8-(p-Sulfophenyl)theophylline cross the blood-brain barrier?

A4: Studies in rats indicate that even high doses of 8-(p-Sulfophenyl)theophylline administered intraperitoneally do not result in detectable levels of the drug in the brain, suggesting limited blood-brain barrier permeability. []

Q4: How does the adenosine-related mechanism of 8-(p-Sulfophenyl)theophylline contribute to its effects on myocardial ischemia?

A5: 8-(p-Sulfophenyl)theophylline has been shown to block the cardioprotective effects of ischemic preconditioning by antagonizing adenosine receptors. [, , , ] This suggests that adenosine signaling plays a crucial role in mediating the protective benefits of preconditioning.

Q5: What is the molecular formula and weight of 8-(p-Sulfophenyl)theophylline?

A5: 8-(p-Sulfophenyl)theophylline has the molecular formula C13H10N4O5S and a molecular weight of 334.32 g/mol.

Q6: Is there information available on the material compatibility and stability of 8-(p-Sulfophenyl)theophylline?

A6: The provided research papers primarily focus on the pharmacological and physiological effects of 8-(p-Sulfophenyl)theophylline. Information on material compatibility and stability under various conditions would require further investigation.

Q7: Does 8-(p-Sulfophenyl)theophylline possess any known catalytic properties?

A7: 8-(p-Sulfophenyl)theophylline is primarily recognized as a receptor antagonist and does not appear to have catalytic properties based on the provided research.

Q8: Have there been computational studies conducted on 8-(p-Sulfophenyl)theophylline?

A8: The provided papers primarily focus on experimental investigations. Further research is needed to explore potential applications of computational chemistry and modeling to study 8-(p-Sulfophenyl)theophylline.

Q9: How do structural modifications of 8-(p-Sulfophenyl)theophylline affect its activity and potency?

A10: While the research papers don't directly compare 8-(p-Sulfophenyl)theophylline with other structurally modified compounds, they provide insights into the SAR of adenosine receptor antagonists. [, , , ] For example, variations in the substituents at the 1, 3, and 8 positions of the xanthine ring can significantly influence affinity for different adenosine receptor subtypes.

Q10: Are there specific formulation strategies for 8-(p-Sulfophenyl)theophylline?

A10: The provided papers focus on its use as a research tool and do not delve into specific formulation strategies.

Q11: What are the common in vitro and in vivo models used to study the effects of 8-(p-Sulfophenyl)theophylline?

A11: The provided research employed a variety of models, including:

- Isolated organs: Hearts, atria, tracheas, and arterioles from various species were used to assess cardiovascular, respiratory, and vascular effects. [, , , , , , , , , , , , , ]

- Cell cultures: Chinese hamster ovary (CHO) cells transfected with adenosine receptor subtypes provided information about receptor binding and signaling. []

- Animal models: Rats, rabbits, pigs, and dogs were used to investigate the role of 8-(p-Sulfophenyl)theophylline in various physiological and pathological contexts. [, , , , , , , , , , , , , , ]

Q12: What specific research areas have used 8-(p-Sulfophenyl)theophylline to investigate adenosine signaling?

A12: The research highlights the use of 8-(p-Sulfophenyl)theophylline in studying:

- Cardioprotection: Investigating its role in ischemic preconditioning and potential therapeutic implications for myocardial infarction. [, , , ]

- Vascular tone regulation: Examining its effects on blood pressure and blood flow in various vascular beds. [, , , , , ]

- Neurotransmission: Studying its influence on seizure susceptibility and the modulation of neuronal excitability. [, , ]

- Respiratory function: Exploring its effects on tracheal contractility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)